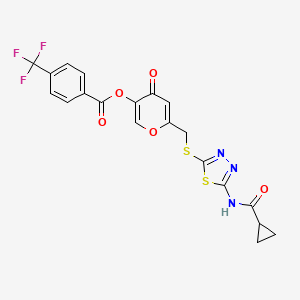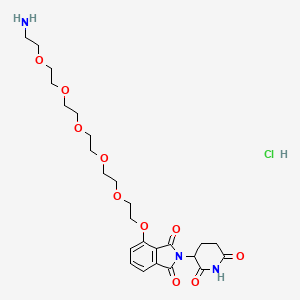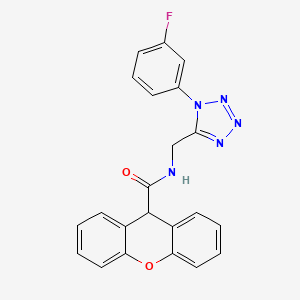
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is commonly referred to as FX1, and it has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an overview of FX1, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
New Polyamides with Xanthene Units
Research has shown the development of new aromatic polyamides containing xanthene units, which exhibit remarkable properties such as high glass transition temperatures, excellent thermal stability, and good solubility in polar aprotic solvents. These polyamides could be used to create transparent, strong, and flexible films, making them suitable for advanced material applications in electronics, coatings, and possibly as optoelectronic materials (Guo et al., 2015).
Synthetic Cannabinoids and Chemical Characterization
Although not directly related to the specified compound, studies on synthetic cannabinoids provide insights into the methodology of chemical synthesis and characterization, which could be applicable in understanding the structural and functional aspects of similar complex molecules (McLaughlin et al., 2016). These methodologies are crucial for the development of novel compounds with potential therapeutic applications.
Antimicrobial and Docking Studies
Compounds with structures similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide have been synthesized and evaluated for antimicrobial activity. Such studies also include molecular docking to understand the interaction between these compounds and biological targets, providing a foundation for the development of new antimicrobial agents (Talupur et al., 2021).
Novel Aromatic Polyamides with Enhanced Properties
Further research into xanthene-containing aromatic polyamides has led to materials with exceptional solubility, high glass transition temperatures, and significant thermal stability. These materials are promising for high-performance applications, underscoring the potential of incorporating xanthene and tetrazolyl groups into polymeric materials for advanced technological applications (Sheng et al., 2009).
Fluorescent pH Sensors
A heteroatom-containing organic fluorophore study illustrates the application of similar compounds in sensing technologies. Such materials exhibit aggregation-induced emission (AIE) and can function as fluorescent pH sensors, indicating their potential in environmental monitoring and biological imaging (Yang et al., 2013).
Propriétés
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c23-14-6-5-7-15(12-14)28-20(25-26-27-28)13-24-22(29)21-16-8-1-3-10-18(16)30-19-11-4-2-9-17(19)21/h1-12,21H,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFGVMTEFENHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

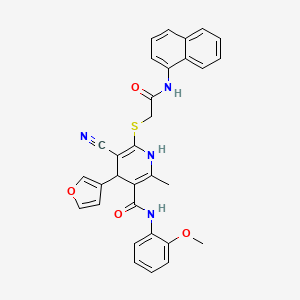

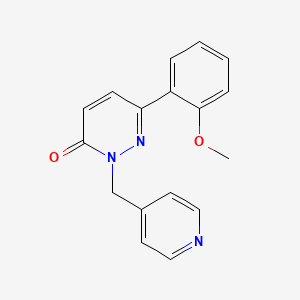
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
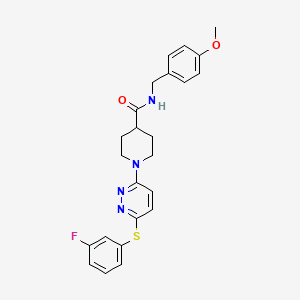
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
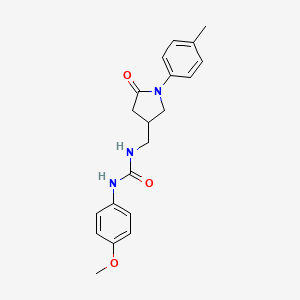
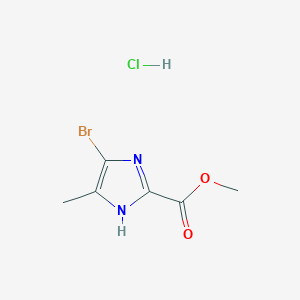
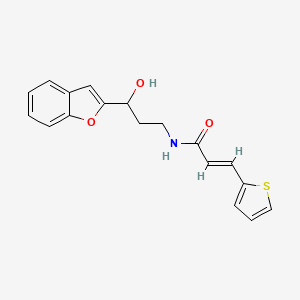
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
